An In-depth Technical Guide to 2-(Trifluoromethoxy)phenylboronic Acid
An In-depth Technical Guide to 2-(Trifluoromethoxy)phenylboronic Acid
CAS Number: 175676-65-0
This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)phenylboronic acid, a versatile reagent widely utilized in organic synthesis and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its physicochemical properties, synthesis, applications, and key experimental protocols, with a focus on its role in modern synthetic methodologies.
Physicochemical and Safety Data
2-(Trifluoromethoxy)phenylboronic acid is a white to light brown crystalline powder.[1] Its unique properties are largely dictated by the ortho-positioned trifluoromethoxy (-OCF₃) group, which imparts distinct electronic and steric characteristics.[2] The compound is soluble in methanol and should be stored in a dark, dry place at room temperature.[1][3] It is known to be moisture-sensitive.[3][4]
Table 1: Physicochemical Properties of 2-(Trifluoromethoxy)phenylboronic acid
| Property | Value | Reference |
| CAS Number | 175676-65-0 | [1][3] |
| Molecular Formula | C₇H₆BF₃O₃ | [1] |
| Molecular Weight | 205.93 g/mol | [1] |
| Melting Point | 118-120 °C | [1][3][4] |
| Boiling Point | 267.2 ± 50.0 °C (Predicted) | [1][3] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [1][3] |
| pKa | 8.14 ± 0.53 (Predicted) | [1][3] |
| Appearance | White to pale brown powder or crystalline powder | [1][3] |
| Solubility | Soluble in Methanol | [1][3] |
| InChI Key | AIJCNTOYZPKURP-UHFFFAOYSA-N | [1][3] |
Table 2: Safety and Hazard Information
| Identifier | Code/Statement | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261, P280a, P304+P340, P305+P351+P338, P405, P501a | [1] |
| Hazard Codes | Xi (Irritant), Xn (Harmful) | [1][3] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1][3] |
| Hazard Class | MOISTURE SENSITIVE, KEEP COLD | [3] |
Synthesis of 2-(Trifluoromethoxy)phenylboronic acid
A common and effective method for the synthesis of 2-(Trifluoromethoxy)phenylboronic acid involves the lithiation of 1-bromo-2-(trifluoromethoxy)benzene followed by borylation with an appropriate borate ester.[1][3]
Experimental Protocol: Synthesis from 1-bromo-2-(trifluoromethoxy)benzene[1][3]
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Reaction Setup: A solution of 1-bromo-2-(trifluoromethoxy)benzene (2 g, 8.2 mmol) in anhydrous tetrahydrofuran (28 mL) is prepared in a flame-dried, argon-purged flask and cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (5.9 mL of a 1.6 M solution in hexanes, 9.5 mmol) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred for an additional 45 minutes at this temperature.
-
Borylation: Triisopropyl borate (2.58 mL, 11.1 mmol) is added slowly dropwise to the reaction mixture.
-
Warm-up: The reaction system is allowed to slowly warm to room temperature over a period of 16 hours.
-
Quenching and Work-up: The reaction is quenched with water. The pH is adjusted to be alkaline using a 2 N NaOH solution, and the mixture is extracted with ethyl acetate.
-
Acidification and Extraction: The aqueous phase is then acidified to a pH of acidic with a 2 N HCl solution and stirred for 1 hour at room temperature. The product is extracted again with ethyl acetate.
-
Purification: The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.
-
Isolation: After filtration, the solvent is removed under reduced pressure to yield 2-(trifluoromethoxy)phenylboronic acid as a white solid (typical yield: ~65%).[1] The product identity can be confirmed by NMR and mass spectrometry analysis.[1]
Caption: Synthetic workflow for 2-(Trifluoromethoxy)phenylboronic acid.
Key Applications and Rationale for Use
This reagent is a critical building block in several areas of chemical science, primarily due to the unique properties imparted by the -OCF₃ group.[2]
-
Electron-Withdrawing Effects: The high electronegativity of the fluorine atoms makes the -OCF₃ group strongly electron-withdrawing, which influences the reactivity of the boronic acid in cross-coupling reactions and can modulate the binding of the final molecule to biological targets.[2]
-
Metabolic Stability: The trifluoromethoxy group is significantly more resistant to oxidative metabolism compared to a standard methoxy group (-OCH₃).[2] The strong carbon-fluorine bonds hinder enzymatic degradation, often leading to a longer biological half-life for pharmaceuticals containing this moiety.[2]
-
Steric Influence: The ortho-positioning of the bulky -OCF₃ group creates specific steric hindrance that can influence the rotational geometry (atropisomerism) of biaryl products, providing a useful scaffold for designing selective ligands.[2][5]
Medicinal Chemistry
2-(Trifluoromethoxy)phenylboronic acid is extensively used in the synthesis of biologically active compounds and potential drug candidates.[6] It serves as a key intermediate for pharmaceuticals targeting cancer and metabolic disorders.[6] Specific applications include its use in the preparation of:
-
Orally active phosphodiesterase 10A (PDE10A) inhibitors.
-
Transient receptor potential melastatin 8 (TRPM8) antagonists.
-
Biaryl pyrazole carboxamides as sodium channel blockers for treating neuropathic pain.
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, producing complex biaryl structures that are scaffolds for many functional molecules.[6][7] The trifluoromethoxy group enhances reactivity and solubility, allowing for efficient coupling.[6]
Materials and Agricultural Science
In materials science, the compound is used to modify surfaces and enhance the properties of polymers.[6] Its ability to form stable complexes can be exploited to create novel materials with tailored characteristics.[6] It also plays a role in agricultural chemistry for the development of effective and more environmentally friendly herbicides and pesticides.[6]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
While conditions must be optimized for specific substrates, a general protocol for a Suzuki-Miyaura reaction provides a solid starting point for researchers.
General Experimental Protocol for Suzuki-Miyaura Reaction
This protocol is a generalized procedure and should be adapted and optimized for specific substrates.
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol, 1 equiv), 2-(Trifluoromethoxy)phenylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ (0.5-2 mol%) or Pd(PPh₃)₄ (1-5 mol%)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).[8][9] If a ligand (e.g., PPh₃, SPhos, XPhos) is required for the chosen catalyst, it is also added at this stage.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, DMF, often with water) via syringe.[9][10] The typical concentration is around 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: The mixture is stirred and heated (typically between 80-120 °C) until the starting material is consumed, as monitored by TLC, GC, or LC-MS.[10][11] Room temperature reactions are also possible with highly active catalyst systems.[8][12]
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-(Trifluoromethoxy)phenylboronic acid is a highly valuable and versatile reagent in modern organic and medicinal chemistry. Its unique combination of electronic, steric, and metabolic stability properties makes it an essential building block for the synthesis of complex molecules, from advanced materials to life-saving pharmaceuticals. A thorough understanding of its properties and reaction protocols, particularly for the Suzuki-Miyaura coupling, enables researchers to effectively leverage this powerful synthetic tool in their research and development endeavors.
References
- 1. 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0 [chemicalbook.com]
- 2. 2-(Trifluoromethoxy)phenylboronic acid | 175676-65-0 | Benchchem [benchchem.com]
- 3. 2-(Trifluormethoxy)phenylboronic acid CAS#: 175676-65-0 [m.chemicalbook.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
